(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine
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Overview
Description
(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic compound that belongs to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of allyl groups at the 1 and 3 positions of the xanthine core.
Methylation: Addition of a methyl group at the 7 position.
Styryl Substitution: Introduction of the 3,4,5-trimethoxystyryl group at the 8 position through a Heck reaction or similar coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds or other functional groups.
Substitution: The allyl and styryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of saturated compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its effects on various biological pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and inflammation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in chocolate and known for its mild stimulant effects.
Uniqueness
(E)-1,3-Diallyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
142665-36-9 |
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Molecular Formula |
C23H26N4O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-methyl-1,3-bis(prop-2-enyl)-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C23H26N4O5/c1-7-11-26-21-19(22(28)27(12-8-2)23(26)29)25(3)18(24-21)10-9-15-13-16(30-4)20(32-6)17(14-15)31-5/h7-10,13-14H,1-2,11-12H2,3-6H3/b10-9+ |
InChI Key |
PKXGLVDAOOCYSL-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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